molecular formula C2H8N2O3S B14315764 N-Methoxy-N'-methylsulfuric diamide CAS No. 112705-72-3

N-Methoxy-N'-methylsulfuric diamide

Cat. No.: B14315764
CAS No.: 112705-72-3
M. Wt: 140.16 g/mol
InChI Key: CEDVCLHJKYJMKI-UHFFFAOYSA-N
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Description

N-Methoxy-N'-methylsulfuric diamide is a sulfamide derivative characterized by a sulfuric diamide backbone (SO₂(NH)₂) with a methoxy (–OCH₃) group attached to one nitrogen atom and a methyl (–CH₃) group on the adjacent nitrogen.

Sulfamide derivatives are pivotal in organic synthesis and pharmaceuticals due to their reactivity and stability.

Properties

CAS No.

112705-72-3

Molecular Formula

C2H8N2O3S

Molecular Weight

140.16 g/mol

IUPAC Name

N-(methoxysulfamoyl)methanamine

InChI

InChI=1S/C2H8N2O3S/c1-3-8(5,6)4-7-2/h3-4H,1-2H3

InChI Key

CEDVCLHJKYJMKI-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)NOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for N-Methoxy-N’-methylsulfuric diamide typically involve catalytic hydrogenative alkylation with formaldehyde at high pressure .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methoxy-N’-methylsulfuric diamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: This compound can be reduced using various reducing agents, such as metal hydrides.

    Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Metal hydrides such as lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: N-Methoxy-N’-methylsulfuric diamide is used as a versatile intermediate in organic synthesis. It serves as an excellent acylating agent for organolithium or organomagnesium reagents .

Biology: In biological research, this compound is used to study the effects of diamides on various biological systems, particularly in the context of insecticide resistance .

Medicine: While specific medical applications are still under investigation, the compound’s unique properties make it a potential candidate for drug development.

Industry: In the industrial sector, N-Methoxy-N’-methylsulfuric diamide is used in the production of various chemicals and materials, including dyes and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-Methoxy-N’-methylsulfuric diamide involves its interaction with specific molecular targets. In the context of insecticides, diamides act on the ryanodine receptor, a calcium channel in muscle cells. This interaction leads to the release of stored calcium ions, causing muscle contraction, paralysis, and eventually death of the insect .

Comparison with Similar Compounds

Comparison with Similar Sulfamide Derivatives

Structural and Functional Comparisons

The table below compares key sulfamide derivatives based on substituents, molecular features, and applications:

Compound Name Molecular Formula Key Substituents Applications Reference
N-Methoxy-N'-methylsulfuric diamide Inferred: C₃H₁₀N₂O₃S –OCH₃ (methoxy), –CH₃ (methyl) Synthetic intermediates, pharmaceuticals (e.g., coupling reactions)
N,N-Dimethyl-N'-phenylsulfuric diamide C₈H₁₂N₂O₂S –CH₃ (dimethyl), –C₆H₅ (phenyl) Chemical research, ligand synthesis
Avutometinib component C₂₁H₁₈FN₅O₅S Fluoropyridin, benzopyran, methylsulfamide Kinase inhibitor (anticancer therapy)
P-Methylphosphonic diamide CH₇N₂OP Phosphonic backbone, –CH₃ (methyl) Specialized chemical synthesis
Key Observations:
  • Substituent Effects :

    • The methoxy group in this compound enhances electrophilicity, facilitating reactions like N–S coupling . In contrast, the phenyl group in N,N-Dimethyl-N'-phenylsulfuric diamide introduces steric bulk, reducing reactivity but improving stability .
    • Fluorine and benzopyran moieties in avutometinib’s sulfamide component improve target specificity in kinase inhibition .
  • Biological Activity :

    • Sulfamide derivatives induce disulfide stress in organisms by oxidizing sulfhydryl groups, as seen with diamide-induced Al³⁺ accumulation in yeast (50-fold increase at 5 mM) .
    • Avutometinib’s sulfamide group contributes to its role as a tyrosine kinase inhibitor, disrupting cancer cell signaling .

Spectroscopic and Physicochemical Properties

  • NMR Data : While direct NMR data for this compound is unavailable, 13C-Cys diamide adducts show distinct ¹³C and ¹H chemical shifts in the presence of diamide (e.g., 13C shifts at 40–45 ppm for sulfur-bound carbons) .
  • Solubility and Stability : The methoxy group may improve aqueous solubility compared to phenyl-substituted analogs, which are more lipophilic .

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